molecular formula C7H8N4O5 B2981466 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1823432-34-3

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2981466
CAS No.: 1823432-34-3
M. Wt: 228.164
InChI Key: WANKVQXZTPRAPS-UHFFFAOYSA-N
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Description

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 1694553-26-8) is a pyrazole-derived carboxylic acid with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol . The compound features a pyrazole ring substituted with a carbamoyl (-CONH₂) group at position 4 and a nitro (-NO₂) group at position 3, linked to a propanoic acid chain. It is typically supplied with a purity of 95% under the identifier EN300-233248, though detailed safety and storage data remain unspecified .

Pyrazole derivatives are widely studied for their biological activities, including anticancer and enzyme inhibitory properties.

Properties

IUPAC Name

2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(5(8)12)6(9-10)11(15)16/h2-3H,1H3,(H2,8,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANKVQXZTPRAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbamoyl group can be hydrolyzed to yield the corresponding amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid
  • Molecular Formula : C₇H₁₀N₂O₂
  • Key Features : A methyl (-CH₃) group at position 4 of the pyrazole ring instead of carbamoyl.
  • Implications : The absence of carbamoyl and nitro groups reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. This simpler structure may limit its utility in targeted biological applications compared to the nitro- and carbamoyl-substituted analog .
b) 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
  • Key Features: Retains the nitro group at position 4 but replaces carbamoyl with a methyl group on the propanoic acid chain.
  • Implications : The methyl branch may sterically hinder interactions with enzymes or receptors, while the nitro group maintains electron-withdrawing effects. This structural variation could alter pharmacokinetic properties, such as metabolic stability .
c) (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride
  • Key Features: Incorporates a phenyl and 4-nitrophenyl group on the pyrazole ring, along with an amino acid backbone.
  • The hydrochloride salt form increases aqueous solubility, making it more suitable for pharmaceutical formulations compared to the non-ionic target compound .

Molecular Weight and Purity

Compound Molecular Weight (g/mol) Purity Reference
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid 198.18 95%
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid ~170.17 (estimated) 95%
Anticancer Inhibitors (e.g., CW3) ~350–400 (estimated) Not specified

The target compound has a moderate molecular weight, balancing solubility and bioavailability. Higher molecular weight analogs, such as iodophenyl-containing inhibitors (e.g., CW3), are designed for specific anticancer activity but may face challenges in drug delivery .

Biological Activity

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C7H8N4O4\text{C}_7\text{H}_8\text{N}_4\text{O}_4

This structure features a pyrazole ring with a nitro and carbamoyl substituent, contributing to its biological activity.

Pharmacological Activity

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activities of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can be summarized as follows:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid demonstrated significant inhibition rates in various in vivo models .
  • Antimicrobial Activity : Some derivatives exhibit potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Anticancer Potential : Certain pyrazole compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as chemotherapeutic agents .

The biological activity of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which are critical in the synthesis of prostaglandins.
  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines through inhibition of transcription factors like NF-kB.
  • Cell Cycle Interference : In cancer cells, it can induce apoptosis by disrupting cell cycle regulation.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts:

  • Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives significantly reduced edema in carrageenan-induced rat paw models, with some compounds achieving up to 85% inhibition compared to standard treatments like dexamethasone .
  • Antimicrobial Testing : In vitro tests showed that certain nitropyrazoles exhibited lower inhibitory concentrations than traditional antibiotics like nitrofurantoin, indicating potential for use in treating resistant bacterial infections .
  • Cancer Research : Research involving pyrazole derivatives has shown promising results against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being documented .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition, cytokine modulation
AntimicrobialDisruption of bacterial cell walls
AnticancerInduction of apoptosis, cell cycle interference

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via regioselective condensation and aza-Michael addition reactions. For example, a pyrazole-containing α-amino acid derivative was synthesized by reacting methyl (2S)-2-[(benzyloxycarbonyl)amino]propanoate with nitro-substituted aryl halides under basic conditions, followed by deprotection . Key parameters include temperature control (−20 to −15°C for 40–48 hours) and solvent selection (dichloromethane or 2-propanol for recrystallization). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., triethylamine as a base) can enhance yields.

Q. How can impurities in synthesized 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid be identified and minimized?

  • Methodological Answer : Impurities often arise from incomplete deprotection or side reactions during nitro-group reduction. Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate byproducts. For structural confirmation, compare observed FT-IR peaks (e.g., 1702 cm⁻¹ for C=O, 1336 cm⁻¹ for NO₂) and ¹H NMR signals (e.g., δ 8.39 ppm for aromatic protons) with literature data . Column chromatography (ethyl acetate/hexane, 1:4) effectively removes non-polar impurities .

Q. What spectroscopic techniques are most reliable for characterizing the nitro and carbamoyl functional groups in this compound?

  • Methodological Answer :

  • FT-IR : The nitro group exhibits asymmetric and symmetric stretching vibrations at ~1548 cm⁻¹ (C=C) and 1336 cm⁻¹ (N=O). The carbamoyl group shows N-H stretches at ~3223 cm⁻¹ and C=O at 1702 cm⁻¹ .
  • ¹H/¹³C NMR : The pyrazole ring protons resonate at δ 6.5–8.5 ppm, while the propanoic acid chain appears as a multiplet at δ 2.5–4.0 ppm. ¹³C NMR confirms the carbamoyl carbon at ~165 ppm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, SHELXTL can model nitro-group geometry (bond length ~1.21 Å for N=O) and hydrogen-bonding interactions between the carbamoyl group and adjacent molecules . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What strategies are effective for analyzing tautomeric equilibria or nitro-group orientation in this compound under varying pH conditions?

  • Methodological Answer : Use dynamic NMR spectroscopy (DNMR) in DMSO-d₆ to monitor tautomerism. For nitro-group orientation, variable-temperature ¹⁵N NMR or X-ray photoelectron spectroscopy (XPS) can differentiate between resonance structures. Computational methods (DFT with B3LYP/6-311+G(d,p)) predict stable conformers and compare with experimental data .

Q. How can researchers address contradictory solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Re-evaluate solubility using a standardized protocol:

  • Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) at 25°C.
  • Quantify solubility via UV-Vis spectroscopy (λ_max ~270 nm for nitroaromatic absorption) .
  • Consider pH effects: The carboxylic acid group (pKa ~2.5) increases solubility in basic aqueous solutions (e.g., 0.1 M NaOH).

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